![molecular formula C23H27IO2 B12905649 2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran) CAS No. 917571-18-7](/img/structure/B12905649.png)
2,2'-[(4-Iodophenyl)methylene]bis(5-tert-butylfuran)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is an organic compound characterized by the presence of a 4-iodophenyl group linked to a methylene bridge, which is further connected to two 2-(tert-butyl)furan moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) typically involves the reaction of 4-iodobenzaldehyde with 2-(tert-butyl)furan in the presence of a suitable catalyst. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The reaction is carried out under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Análisis De Reacciones Químicas
Types of Reactions
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) can undergo various chemical reactions, including:
Oxidation: The furan rings can be oxidized to form corresponding furanones.
Reduction: The iodophenyl group can be reduced to a phenyl group using reducing agents like palladium on carbon (Pd/C) and hydrogen gas.
Substitution: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Palladium on carbon (Pd/C) and hydrogen gas (H₂) under atmospheric pressure.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of furanones.
Reduction: Formation of 5,5’-((4-phenyl)methylene)bis(2-(tert-butyl)furan).
Substitution: Formation of 5,5’-((4-substituted phenyl)methylene)bis(2-(tert-butyl)furan).
Aplicaciones Científicas De Investigación
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the development of biologically active compounds, such as enzyme inhibitors or receptor modulators.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the synthesis of advanced materials, such as polymers and nanomaterials, due to its unique structural properties.
Mecanismo De Acción
The mechanism of action of 5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the iodophenyl group can enhance its binding affinity and specificity towards certain targets, while the furan moieties contribute to its overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 5,5’-((4-Bromophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Chlorophenyl)methylene)bis(2-(tert-butyl)furan)
- 5,5’-((4-Methylphenyl)methylene)bis(2-(tert-butyl)furan)
Uniqueness
5,5’-((4-Iodophenyl)methylene)bis(2-(tert-butyl)furan) is unique due to the presence of the iodine atom, which imparts distinct reactivity and potential for further functionalization. The iodine atom can be readily substituted with various nucleophiles, making it a versatile intermediate in organic synthesis. Additionally, the tert-butyl groups provide steric protection, enhancing the compound’s stability and making it suitable for various applications.
Propiedades
Número CAS |
917571-18-7 |
|---|---|
Fórmula molecular |
C23H27IO2 |
Peso molecular |
462.4 g/mol |
Nombre IUPAC |
2-tert-butyl-5-[(5-tert-butylfuran-2-yl)-(4-iodophenyl)methyl]furan |
InChI |
InChI=1S/C23H27IO2/c1-22(2,3)19-13-11-17(25-19)21(15-7-9-16(24)10-8-15)18-12-14-20(26-18)23(4,5)6/h7-14,21H,1-6H3 |
Clave InChI |
NUJPRQXBNNWQNJ-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(O1)C(C2=CC=C(C=C2)I)C3=CC=C(O3)C(C)(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



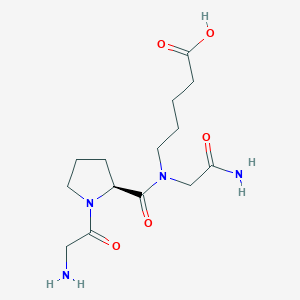

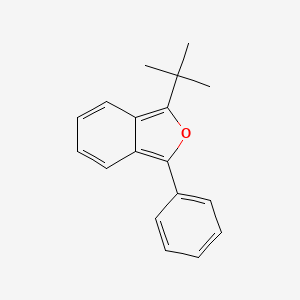
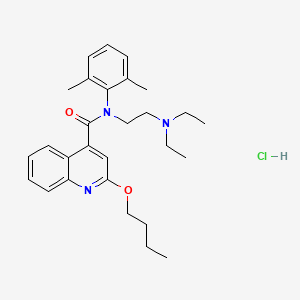
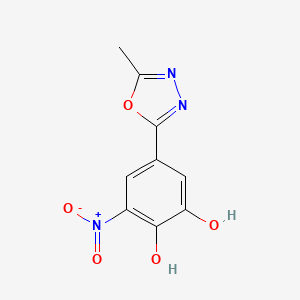
![5-(2-Methoxyphenoxy)-1-phenyl-1H-pyrazolo[3,4-b]pyrazine](/img/structure/B12905593.png)
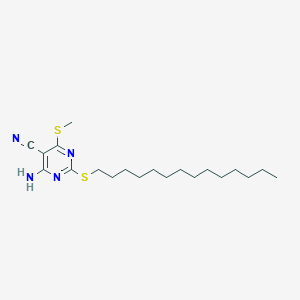
![1,3,4-Thiadiazol-2-amine, 5-[(2-methoxyphenyl)methyl]-N-methyl-](/img/structure/B12905607.png)



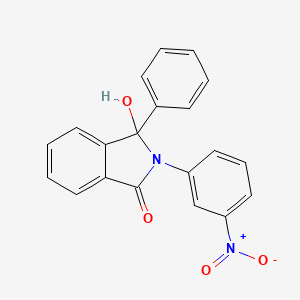
![[3-(4-Phenylbutan-2-yl)-1,3-oxazolidin-5-yl]methanol](/img/structure/B12905644.png)
